2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-METHOXY-3-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(PYRROLIDIN-1-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H31N7O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H31N7O3/c1-3-32-18-8-7-17(15-19(18)30-2)16-23-27-20-24-21(28-9-5-4-6-10-28)26-22(25-20)29-11-13-31-14-12-29/h7-8,15-16H,3-6,9-14H2,1-2H3,(H,24,25,26,27)/b23-16+ |
InChI Key |
VMFHKPUKOOBMIH-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.